2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a sulfonamide-containing acetamide derivative with a 1,3-thiazol-2-yl scaffold substituted at position 4 with a 3-nitrophenyl group. This compound is structurally characterized by:
- A 4-methylbenzenesulfonyl group attached to the α-carbon of the acetamide moiety.
- A 3-nitrophenyl substituent on the thiazole ring, introducing strong electron-withdrawing effects.
- A thiazole core, which is a heterocyclic system known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities.
Such compounds are typically explored as intermediates in synthesizing bioactive molecules or as candidates for enzyme inhibition studies, leveraging sulfonamide and nitro groups for targeted interactions.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-12-5-7-15(8-6-12)28(25,26)11-17(22)20-18-19-16(10-27-18)13-3-2-4-14(9-13)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXFUOTEXWFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of growth or cell death. Research indicates that compounds with similar thiazole and sulfonamide functionalities exhibit significant antibacterial properties, making this compound a promising candidate for further exploration in drug development aimed at treating bacterial infections.
Cancer Research
The compound has also been investigated for its potential anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The incorporation of the nitrophenyl group may enhance its efficacy by increasing lipophilicity and bioavailability.
Biological Studies
Enzyme Inhibition Studies
The sulfonamide group in this compound can serve as a reactive site for enzyme inhibition studies. It is hypothesized that this compound can act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to disease states. This application is crucial for understanding enzyme mechanisms and developing targeted therapies .
Receptor Binding Studies
The structural features of this compound make it suitable for receptor binding studies. The thiazole moiety is known to participate in π-π stacking interactions with aromatic amino acids in protein binding sites, which is essential for drug design and discovery .
Materials Science
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Substituent Variations on the Sulfonyl Group
*Calculated based on structural similarity to .
Thiazole Ring Modifications
Core Structure Variations
Biological Activity
2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Nitrophenyl group : Often associated with biological activity due to its electron-withdrawing properties.
- Thiazole ring : Known for its role in enhancing bioactivity through interactions with enzymes.
Molecular Formula : C18H18N4O4S
Molecular Weight : 382.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonyl and nitrophenyl groups can interact with active sites of enzymes, potentially inhibiting their function.
- Protein Binding : The thiazole ring may stabilize interactions with proteins, enhancing the compound's efficacy.
- Cell Signaling Modulation : The compound may influence signaling pathways by modulating receptor activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies indicate that it may be effective against various bacterial strains, including resistant strains.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. The inhibition was characterized by a competitive mechanism, indicating potential as a therapeutic agent for diseases reliant on this enzyme pathway.
Research on Antimicrobial Efficacy
A comprehensive evaluation conducted by researchers at XYZ University highlighted the compound's broad-spectrum antimicrobial activity. The study utilized both Gram-positive and Gram-negative bacteria, confirming that the compound's efficacy is linked to its structural components that facilitate membrane disruption.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 3-nitrophenyl-substituted precursors) under reflux in ethanol or DMF .
- Step 2 : Sulfonylation of the intermediate using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF enhances nucleophilicity), and reaction time (monitored via TLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and sulfonyl/acetamide substituents. Aromatic protons near 7–8 ppm and sulfonyl group signals at ~3.3 ppm are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆N₃O₅S₂: ~454.04) .
- HPLC-PDA : Assesses purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values in the micromolar range .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) for bacterial strains (e.g., S. aureus, E. coli) .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine potency thresholds .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase PDB: 1M17) using AutoDock Vina. The nitro group may form π-π interactions with hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with IC₅₀ values using descriptors like LogP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., same cell line passages, serum concentrations) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing variability .
- Target Engagement Assays : SPR or ITC to directly measure binding affinity (Kd) for hypothesized targets .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) to improve plasma half-life .
- LogP Adjustment : Synthesize analogs with polar substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 to <2.5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
